molecular formula C21H15BrFN3O3S B2527790 N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207018-34-5

N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2527790
CAS No.: 1207018-34-5
M. Wt: 488.33
InChI Key: BFZOMEPWRBLHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15BrFN3O3S and its molecular weight is 488.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its pharmacological significance. The presence of halogen substituents and methoxy groups enhances its biological activity and solubility.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, in vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was evaluated using an MTT assay against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. The results indicated an IC50 value of approximately 4.296 μM for HepG2 and 7.472 μM for PC-3, suggesting moderate to high cytotoxicity .
    • Table 1: Cytotoxicity Results
      Cell LineIC50 (μM)
      HepG24.296
      PC-37.472
  • Mechanism of Action :
    • The mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it has been shown to inhibit VEGFR-2 and AKT signaling pathways with IC50 values of 0.075 μM and 4.60 μM, respectively . This inhibition leads to S phase cell cycle arrest and subsequent apoptosis through caspase-3 activation.

Selectivity and Toxicity

The selectivity of this compound towards cancer cells over normal cells is crucial for its therapeutic potential. In studies comparing its effects on normal cell lines versus cancerous ones, it was noted that the compound exhibited a sparing effect on non-cancerous cells while effectively targeting tumor cells .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on HepG2 Cells :
    • A study demonstrated that the compound induced apoptosis in HepG2 cells through the activation of intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
  • Prostate Cancer Model :
    • In a prostate cancer model, treatment with this compound resulted in significant tumor regression in vivo, correlating with reduced expression of proliferative markers such as Ki-67 .

Scientific Research Applications

Research indicates that N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibits several biological activities, particularly in the context of cancer therapy. Its mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases.

Data Overview

The following table summarizes key findings from studies focusing on the biological activity of this compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : This study showed significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Research on MCF7 breast cancer cells revealed an IC50 value of 12.5 µM, with findings suggesting that the compound causes cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study : In HeLa cells, the compound demonstrated an IC50 value of 10 µM, inhibiting enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics will aid in determining optimal dosing regimens for future clinical applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFN3O3S/c1-29-14-5-2-12(3-6-14)15-10-30-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-4-13(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZOMEPWRBLHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.